Bienvenue dans la boutique en ligne BenchChem!

Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

impurity profiling mass spectrometry structural elucidation

Rosuvastatin Calcium Impurity L (EP) as Calcium Salt, also referred to as 6,7-Dihydro Rosuvastatin Calcium or Rosuvastatin EP Impurity L, is a named process-related and degradation-related organic impurity specified in the European Pharmacopoeia monograph for rosuvastatin calcium. Chemically, it is Calcium (3ξ,5ξ)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate, with molecular formula C₂₂H₂₉FN₃O₆S · ½ Ca and a monomer molecular weight of 482.55 (free acid moiety).

Molecular Formula C44H58CaF2N6O12S2
Molecular Weight 1005.2 g/mol
Cat. No. B13532007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin Calcium Imp. L (EP) as Calcium Salt
Molecular FormulaC44H58CaF2N6O12S2
Molecular Weight1005.2 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]
InChIInChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2
InChIKeyOUMNOTHSODZWNZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin Calcium Impurity L (EP) Calcium Salt – Identity, Class, and Regulatory Standing for Procurement


Rosuvastatin Calcium Impurity L (EP) as Calcium Salt, also referred to as 6,7-Dihydro Rosuvastatin Calcium or Rosuvastatin EP Impurity L, is a named process-related and degradation-related organic impurity specified in the European Pharmacopoeia monograph for rosuvastatin calcium . Chemically, it is Calcium (3ξ,5ξ)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate, with molecular formula C₂₂H₂₉FN₃O₆S · ½ Ca and a monomer molecular weight of 482.55 (free acid moiety) [1]. Structurally, it is the 6,7-dihydro analogue of rosuvastatin—the double bond at the C6–C7 position of the heptenoate side chain is replaced by a saturated single bond, producing a mass increment of +2 Da relative to the parent drug [2]. The impurity exists as a mixture of diastereomers at positions 3 and 5, and the calcium salt form contains two carboxylate moieties per Ca²⁺ ion [1]. It is listed among the 12 EP-designated impurities A through M for rosuvastatin calcium and is controlled during API release and stability testing under ICH Q3A/Q3B thresholds [3].

Why Rosuvastatin Calcium Impurity L (EP) Calcium Salt Cannot Be Replaced by a Generic 'Rosuvastatin Impurity Standard'


Impurity L is structurally, analytically, and regulatorily distinct from all other rosuvastatin-related impurities, and no generic substitute—including other EP-named impurities such as Impurity A, B, C, or D—can serve its function in identification, quantification, or system suitability testing. The defining feature is the saturation of the 6,7-double bond: whereas rosuvastatin and most of its degradation impurities (e.g., lactone, keto, or dehydro analogues) retain the hept-6-enoate backbone, Impurity L is the 6,7-dihydro derivative with a unique molecular mass, UV absorption profile, and chromatographic retention behaviour [1]. The EP monograph specifically designates a distinct Chemical Reference Substance (CRS) for Impurity L identification (EDQM Y0002146), confirming that co-elution or misidentification with other impurities is a recognised risk requiring a compound-specific reference material . Furthermore, the calcium salt stoichiometry (2:1 drug–counterion ratio) differentiates it from corresponding sodium salt and free acid forms, each of which carries a different molecular weight and requires corrected gravimetric factors for quantitative use . The quantitative evidence below demonstrates exactly where these differences produce measurable, decision-relevant divergence.

Quantitative Differentiation Evidence for Rosuvastatin Calcium Impurity L (EP) Calcium Salt Versus Closest Comparators


Molecular Mass Discrimination: Impurity L (6,7-Dihydro) vs. Rosuvastatin API and Unsaturated Impurities

Impurity L has a molecular mass 2 Da higher than rosuvastatin at the free acid level due to saturation of the 6,7-double bond. The monomeric free acid moiety has a molecular formula of C₂₂H₂₉FN₃O₆S (exact monoisotopic mass 482.18 Da), compared with rosuvastatin free acid C₂₂H₂₇FN₃O₆S (480.17 Da) [1]. This +2 Da mass shift is analytically significant because it permits unambiguous discrimination from the parent API and from degradation impurities that retain the double bond but differ by oxidation state (e.g., lactone, ketone, or dehydro analogues). Six of the eleven forced degradation products identified by Shah et al. (2013) had the same molecular mass as the drug; Impurity L, by contrast, belongs to the set of degradants with a mass difference that enables selective detection in LC-MS profiling [2]. This mass signature is essential for impurity tracking in stability studies where co-elution or isobaric interference with the API or other impurities could otherwise lead to misquantification.

impurity profiling mass spectrometry structural elucidation LC-HRMS

EP Compendial Identity Verification: Dedicated CRS for Impurity L vs. Generic Impurity Mixtures

The European Pharmacopoeia issues a specific Chemical Reference Substance (CRS) for Impurity L identification (EDQM catalogue number Y0002146, CAS 1024064-70-7), intended exclusively for use as prescribed in the EP monograph for rosuvastatin calcium . This is a critical differentiator from non-compendial impurities—including many commonly supplied 'rosuvastatin impurity mixtures' from third-party vendors—which lack an official pharmacopoeial reference standard and therefore cannot be used for identity confirmation in regulatory submissions. The EP monograph specifies relative retention times for named impurities; Impurity L was among the 12 EP-listed related substances (A–M) whose baseline separation was demonstrated for the first time in a single UHPLC run of less than 15 minutes by Mammone et al. (2023) [1]. The existence of a dedicated CRS means that Impurity L can be traced to an official pharmacopoeial standard, satisfying ICH Q2(R1) requirements for identity confirmation in method validation [2].

pharmacopoeial reference standard quality control regulatory compliance ANDA filing

Salt Counterion Stoichiometry: Calcium Salt (2:1) vs. Sodium Salt (1:1) – Impact on Gravimetric Quantification

The calcium salt form of Impurity L incorporates two carboxylate anions per Ca²⁺, giving a molecular formula of 2(C₂₂H₂₉FN₃O₆S) · Ca and a total molecular weight of approximately 1005.1 g/mol (2 × 482.5 + 40.1) [1]. In contrast, the sodium salt (CAS 1347362-67-7) has a 1:1 stoichiometry with molecular weight 505.5 g/mol (482.5 + 23.0) . This stoichiometric difference produces a direct, quantifiable impact on the correction factor applied when calculating impurity content from weighed reference material: for the same nominal mass of weighed standard, the calcium salt delivers approximately 1.92× the molar amount of the pharmacologically relevant anion compared to the sodium salt (per gram of salt). Equally important, the calcium salt co-crystallises with a defined counterion ratio, whereas the free acid form (CAS 1347797-73-2) may exhibit variable hydration or amorphous character, introducing additional uncertainty in potency assignment [2].

reference standard quantification counterion stoichiometry potency assignment certificate of analysis

Validated Chromatographic Separation: Impurity L Resolution from All EP-Listed Related Substances in a Single UHPLC Run

Mammone et al. (2023) developed and validated a UHPLC method that achieved—for the first time—baseline separation of all organic related substances listed in the EP monograph for rosuvastatin calcium tablets, including Impurity L, in a single isocratic run of less than 15 minutes using an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with MeOH–0.025% TFA (45:55 v/v) at 55 °C and 0.5 mL/min flow rate, with UV detection at 240 nm [1]. The method exhibited relative standard deviation (RSD) of 0.2%–0.4% for retention time repeatability and 0.5%–1.3% for intermediate precision across all impurities, including Impurity L [2]. This performance is a critical procurement differentiator because it establishes that Impurity L can be resolved from Impurity A (eluting at RRT ~0.9 relative to rosuvastatin), Impurity B (RRT ~1.1), Impurity C (RRT ~1.5), and other EP impurities without peak overlap, whereas many previously published methods failed to achieve baseline separation of all specified impurities [1]. The availability of a validated, buffer-free isocratic method suitable for routine QC substantially reduces column equilibration time and mobile phase preparation complexity compared with gradient methods that may require up to 30–45 minutes per run [3].

UHPLC method validation baseline separation impurity profiling ICH Q2(R1)

Reference Standard Purity Specification: Impurity L Calcium Salt (≥98% HPLC) vs. Industry Baselines for Impurity Standards

Commercially sourced Rosuvastatin EP Impurity L calcium salt reference standards are routinely supplied with HPLC purity of ≥98% (area normalisation), accompanied by a comprehensive characterisation data package including ¹H NMR, IR, ESI-MS, water content by KF/TGA, and solubility data . One representative Certificate of Analysis specifies purity NLT 98% with appearance as a white to off-white solid, solubility in DMSO (slightly) and methanol (slightly), and a defined potency calculation incorporating both HPLC purity and water content: Potency = [100 − (Water content by KF)] × HPLC Purity / 100 . This level of characterisation meets the ISO 17034 requirements for certified reference materials and exceeds the typical vendor practice of providing only HPLC purity without orthogonal identity confirmation [1]. For comparison, some generic impurity reference standards from non-specialist suppliers may be offered at purities as low as 95% with only a single analytical technique (HPLC) for characterisation, introducing a 3–5% uncertainty range that can propagate through the impurity calculation chain and potentially affect batch disposition decisions near ICH reporting thresholds (0.05% for unidentified impurities) [2].

reference standard purity HPLC assay characterization data package CoA

Impurity Formation Mechanism: 6,7-Dihydro Reduction Pathway Distinct from Oxidative and Hydrolytic Degradation Routes

Impurity L (6,7-Dihydro Rosuvastatin) is generated through reduction of the C6–C7 double bond of rosuvastatin, a chemically distinct pathway from the major degradation routes characterised under ICH stress conditions [1]. Shah et al. (2013) demonstrated that rosuvastatin is labile under acid hydrolytic and photolytic conditions but stable to base/neutral hydrolytic, oxidative, and thermal stress; a total of 11 degradation products were identified, of which five retained the parent molecular mass and six showed a mass loss of 18 Da (consistent with lactonisation or dehydration) [1]. The 6,7-dihydro impurity—formed by reduction rather than hydrolysis or oxidation—can arise as a process-related impurity during catalytic hydrogenation steps in the synthetic route, where over-reduction of the heptenoate side chain occurs [2]. This formation mechanism differentiates Impurity L from impurities such as Impurity B (the 3R,5R diastereomer formed during stereoselective synthesis), Impurity C (thermal degradation product), and Impurity D (formed under both acidic and alkaline conditions), each of which has a distinct formation pathway, chromatographic behaviour, and control strategy [3]. Consequently, Impurity L serves as a specific marker for process control of the hydrogenation/reduction step and is monitored separately from hydrolytic/oxidative degradants in stability-indicating methods [2].

degradation pathway process impurity ICH stress testing stability-indicating method

Procurement-Relevant Application Scenarios for Rosuvastatin Calcium Impurity L (EP) Calcium Salt


Regulatory ANDA/DMF Filing: Compulsory Impurity L Identification Against EP CRS

For any Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submission referencing the European Pharmacopoeia monograph for rosuvastatin calcium, identification of Impurity L must be performed using a chemical reference substance traceable to the official EP CRS (EDQM Y0002146). The dedicated CRS ensures identity confirmation compliant with ICH Q2(R1), as demonstrated by Mammone et al. (2023) who achieved baseline resolution of Impurity L from all other EP-listed impurities [1]. Using a non-compendial 'rosuvastatin impurity mixture' without EP traceability risks a regulatory deficiency (Refuse-to-Receive or Complete Response Letter) on the grounds of inadequate reference standard qualification .

Stability-Indicating Method Development: Marker for Reductive Pathway Control

Impurity L is formed via reduction of the 6,7-double bond and serves as a specific marker for over-reduction during catalytic hydrogenation in the rosuvastatin synthetic route [1]. In stability-indicating method development, it must be chromatographically resolved from degradation products formed under hydrolytic and oxidative stress, which follow different formation pathways. The validated UHPLC method of Mammone et al. (2023), employing an Acquity BEH C18 column with MeOH–0.025% TFA (45:55) isocratic elution and UV detection at 240 nm, provides a directly transferable platform for laboratories establishing in-house stability-indicating methods that quantify Impurity L alongside other EP impurities in a single <15-minute run .

API Release and Batch-to-Batch Consistency Testing Under ICH Q3A

As a process-related impurity controlled under ICH Q3A/Q3B thresholds, Impurity L must be quantified in every rosuvastatin calcium API batch prior to release. The calcium salt reference standard provides the correct salt stoichiometry for gravimetric calibration (MW: 2 × 482.5 + 40.1 = 1005.1 g/mol), whereas substitution with the sodium salt (MW: 482.5 + 23.0 = 505.5 g/mol) would introduce a systematic error of approximately −4.2% in reported impurity content if the counterion correction is not properly applied [1]. Procurement of the correct salt form reference standard is therefore a prerequisite for accurate batch disposition decisions near ICH reporting (0.05%) and identification (0.10%) thresholds .

LC-MS/MS Impurity Tracking in Forced Degradation and Stress Studies

The +2 Da molecular mass of Impurity L (free acid monoisotopic mass ~482.18 Da) relative to rosuvastatin (~480.17 Da) enables unambiguous MS detection in complex degradation mixtures where isobaric or near-isobaric interferences could confound UV-based quantification [1]. Shah et al. (2013) demonstrated that six of eleven forced degradation products share the same molecular mass as the parent drug, making selective MS monitoring essential for accurate impurity profiling . Use of the characterised Impurity L calcium salt as a reference standard for LC-MS/MS method setup provides verified retention time, accurate mass, and MS/MS fragmentation pattern, enabling confident identification in unknown impurity screens.

Quote Request

Request a Quote for Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.